molecular formula C9H16N2O B3139175 (3r)-n-Cyclopropylpiperidine-3-carboxamide CAS No. 477576-82-2

(3r)-n-Cyclopropylpiperidine-3-carboxamide

Cat. No. B3139175
CAS RN: 477576-82-2
M. Wt: 168.24 g/mol
InChI Key: OGCHRLNYITUXPD-SSDOTTSWSA-N
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Description

(3R)-N-Cyclopropylpiperidine-3-carboxamide, also known as CPPC, is a cyclic amide with a cyclopropyl ring attached to a piperidine ring. It is a cyclic analog of the amino acid phenylalanine and is commonly used as a chiral synthon in organic synthesis. CPPC is a versatile building block for the synthesis of many complex molecules, such as natural products, pharmaceuticals, and agrochemicals. It is also used in the production of active pharmaceutical ingredients (APIs) and in the development of new pharmaceuticals.

Scientific Research Applications

Enantioselective Synthesis and Derivatives

  • Research on enantiopure trans-3-arylaziridine-2-carboxamides, which are structurally related to the compound of interest, has shown their utility in preparing enantiopure, unnatural D-α-amino acids through bacterial hydrolysis and stereoselective nucleophilic ring-openings. This process underscores the significance of such compounds in synthesizing biologically relevant molecules (Morán-Ramallal, Liz, & Gotor, 2010).

Interaction with Biological Targets

  • Studies have also examined the interaction of related carboxamide compounds with mosquito odorant receptors, highlighting their potential as novel insect repellents. This research indicates the utility of carboxamide derivatives in developing more effective alternatives to traditional repellents like DEET (Grant et al., 2020).

Antibacterial Activities

  • Carboxamides and their metal complexes have been evaluated for antibacterial activities against E. coli, demonstrating that these compounds can be optimized to enhance their antibacterial effectiveness, which may contribute to the development of new antibiotics (Aktan, Gündüzalp, & Özmen, 2017).

Synthesis and Catalysis

  • Research into the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has shown the versatility of carboxamide derivatives in organic synthesis, particularly in the formation of carboxamide and ketocarboxamide compounds under various conditions (Takács et al., 2014).

Drug Development and Pharmacology

  • The design and synthesis of carboxamide derivatives, particularly those incorporating piperidine and cyclopropane motifs, have been pursued for their binding affinity to melatonin receptors, showcasing the compound's relevance in the development of drugs targeting sleep disorders and potentially other conditions (Li et al., 2011).

properties

IUPAC Name

(3R)-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHRLNYITUXPD-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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